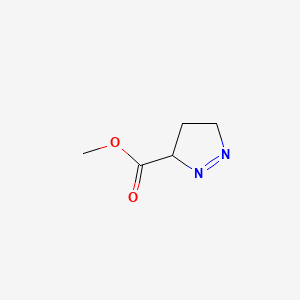

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

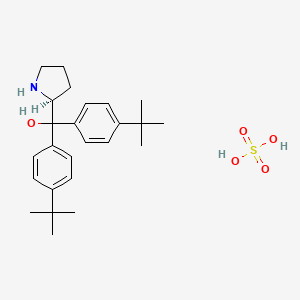

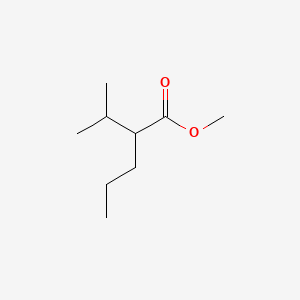

Methyl 4,5-dihydro-3H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 126416-41-9 . It has a molecular weight of 128.13 and is a methyl ester derivative of 4-Pyrazolecarboxylic Acid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis

The molecular structure of methyl 4,5-dihydro-3H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

The chemical reactions involving pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, are diverse and have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用

Medicinal Chemistry

Pyrazoles, including methyl 4,5-dihydro-3H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their potential biological activities . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Agrochemistry

Pyrazoles also find applications in agrochemistry . They can be used in the development of new agrochemicals due to their diverse biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . They can form complexes with various metals, contributing to the development of new materials with unique properties .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds with various metals, which can be used in catalysis, materials science, and other areas .

Antioxidant and Antimicrobial Agents

Some pyrazole derivatives have been synthesized as potential antioxidants and antimicrobial agents . These compounds could be used in the development of new drugs and treatments .

Cancer Research

Certain pyrazole derivatives have shown potential in cancer research . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .

Fluorescent Materials

Pyrazoles can also be used in the development of fluorescent materials . Their unique electronic properties make them suitable for use in optoelectronic devices .

将来の方向性

The future directions of research on methyl 4,5-dihydro-3H-pyrazole-3-carboxylate and other pyrazole derivatives are likely to continue focusing on their synthesis and applications in various fields of science . Their increasing popularity suggests that they will continue to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

特性

IUPAC Name |

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXFBJIDOATJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4,5-dihydro-3H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)